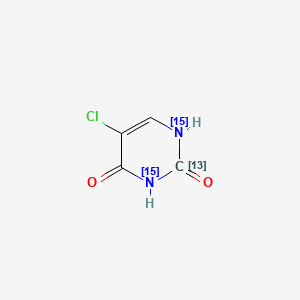

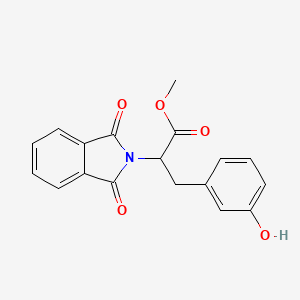

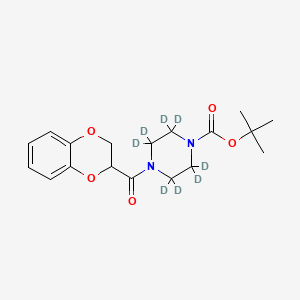

![molecular formula C14H25BrN2OSi B563519 (5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine CAS No. 326496-01-9](/img/structure/B563519.png)

(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine” is a chemical compound with the CAS Number 326496-01-9 . It is used in proteomics research and pharmaceutical testing .

Molecular Structure Analysis

The molecular formula of this compound is C14H25BrN2OSi . The molecular weight is 345.35100 .Physical and Chemical Properties Analysis

This compound has a density of 1.173g/cm3 . Its boiling point is 360.66ºC at 760 mmHg . The melting point is not available . The flash point is 171.921ºC .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Efficient Synthesis : An efficient synthesis process for related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been developed. These compounds are key moieties in potent dopamine and serotonin receptors antagonists (Hirokawa, Horikawa, & Kato, 2000).

Intermediate in Pharmaceutical Synthesis : This chemical has been used in the synthesis of pharmaceutical intermediates, such as 1β-Methylcarbapenem intermediates, demonstrating its utility in the development of new drugs (Jacopin, Laurent, Belmans, Kemps, Cérésiat, & Marchand‐Brynaert, 2001).

Role in Developing FLAP Inhibitors : It's used in the development of potent 5-lipoxygenase-activating protein (FLAP) inhibitors, significant for treating conditions like asthma (Stock et al., 2011).

Antipsychotic Agent Synthesis : This compound contributes to the synthesis of antipsychotic agents, particularly in the creation of 5-substituted N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides (Högberg, Ström, Hall, & Ögren, 1990).

Development of Cancer Therapeutics : In the synthesis of bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes, it plays a role, particularly against cancer cell lines (Gallati et al., 2020).

Synthesis of Nucleophilic Bases : It's involved in synthesizing bases like 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, which are important in various chemical reactions (Balaban, Ghiviriga, Czerwinski, De, & Faust, 2004).

Development of Coordination Compounds : It has been used in the creation of unexpected coordination modes in dinuclear platinum(II) complexes, offering insights into novel photophysical and anticancer properties (Lo, Huff, Preston, McMorran, Giles, Gordon, & Crowley, 2015).

Preparation of Novel Organic Compounds : Its derivatives have been used to prepare compounds like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, which have applications in chemical research (Anuradha et al., 2014).

Synthesis of Serotonin Receptor Agonists : It's involved in synthesizing 3-(2-bromoethyl)benzofurans, used in creating serotonin receptor agonists, highlighting its relevance in developing bioactive compounds (Porcu et al., 2018).

Palladium(II) Complex Catalysts : It plays a role in synthesizing (imino)pyridine palladium(II) complexes, which act as selective catalysts in ethylene dimerization, merging the fields of organometallic chemistry and industrial processes (Nyamato, Ojwach, & Akerman, 2015).

Propiedades

IUPAC Name |

5-bromo-N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-N-methylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BrN2OSi/c1-14(2,3)19(5,6)18-10-9-17(4)13-8-7-12(15)11-16-13/h7-8,11H,9-10H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTIXZIWALRKBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCN(C)C1=NC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BrN2OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696472 |

Source

|

| Record name | 5-Bromo-N-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326496-01-9 |

Source

|

| Record name | 5-Bromo-N-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

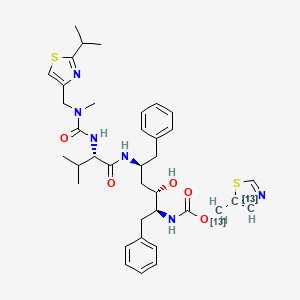

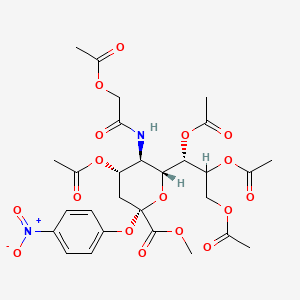

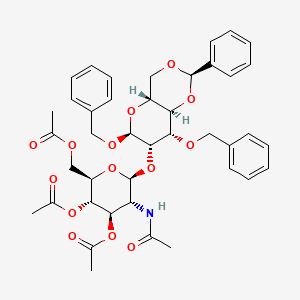

![5-[4-(Ethylamino)butyl]hydantoin](/img/structure/B563442.png)

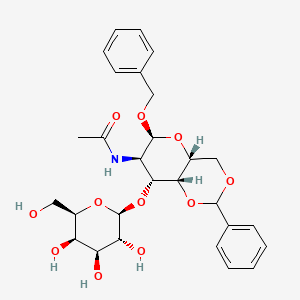

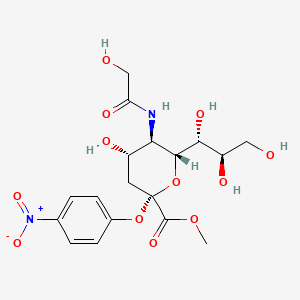

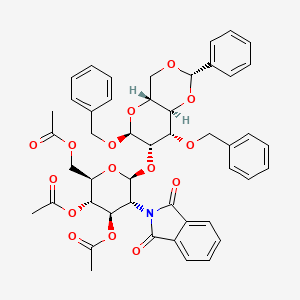

![tert-Butyl 4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B563453.png)

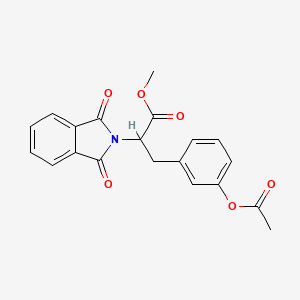

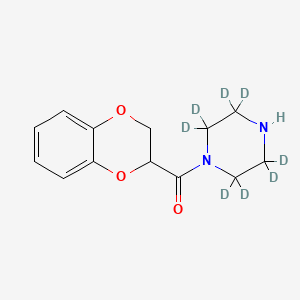

![4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide](/img/structure/B563459.png)